molecular formula C12H14N2O B7469610 N-tert-butyl-3-cyanobenzamide

N-tert-butyl-3-cyanobenzamide

Cat. No.: B7469610
M. Wt: 202.25 g/mol
InChI Key: OCFUKDSLBRFLLF-UHFFFAOYSA-N
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Description

N-tert-butyl-3-cyanobenzamide, also known as BNTX, is a compound that has attracted interest in scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

N-tert-butyl-3-cyanobenzamide acts as a competitive antagonist of the alpha7 nAChR by binding to the receptor's orthosteric site. This prevents the binding of agonists, such as nicotine, and blocks the influx of calcium ions into the neuron. This, in turn, reduces the release of neurotransmitters, such as glutamate, and inhibits synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to block the effects of nicotine on the release of dopamine in the nucleus accumbens, which is involved in reward processing and addiction. This compound has also been shown to reduce the expression of inflammatory cytokines in the brain, suggesting a potential role in neuroinflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-tert-butyl-3-cyanobenzamide has several advantages for lab experiments, including its high selectivity for the alpha7 nAChR and its easy synthesis method. However, its potency is relatively low compared to other alpha7 nAChR antagonists, such as methyllycaconitine. Additionally, this compound has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-tert-butyl-3-cyanobenzamide. One area of interest is the role of alpha7 nAChRs in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease. This compound may have potential therapeutic applications in these areas. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more potent and long-lasting alpha7 nAChR antagonists.

Synthesis Methods

N-tert-butyl-3-cyanobenzamide can be synthesized using a simple and efficient method that involves the reaction between tert-butylamine and 3-cyanobenzoyl chloride in the presence of a base. The resulting product is a white crystalline powder that can be purified using recrystallization techniques.

Scientific Research Applications

N-tert-butyl-3-cyanobenzamide has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and synaptic plasticity. This compound has been shown to block the effects of alpha7 nAChR agonists, such as nicotine, on synaptic transmission and plasticity in the hippocampus and prefrontal cortex. This makes this compound a valuable tool for investigating the role of alpha7 nAChRs in learning and memory processes.

Properties

IUPAC Name

N-tert-butyl-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFUKDSLBRFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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